2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic organic compound that features a benzofuran ring system Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,6-dimethylphenol with an appropriate amine in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as toluene or ethanol and a catalyst like sulfuric acid or phosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated amines or alcohols.
Scientific Research Applications
2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler analog without the ethyl and dimethyl substitutions.
4,6-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the ethyl and amine groups.
2-Ethyl-4,6-dimethylbenzofuran: Similar structure but without the dihydro and amine functionalities.
Uniqueness
2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern and the presence of both an ethyl group and an amine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C12H17NO/c1-4-9-12(13)11-8(3)5-7(2)6-10(11)14-9/h5-6,9,12H,4,13H2,1-3H3 |
InChI Key |
FGXLFHKWKPLNMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=C(C=C(C=C2O1)C)C)N |
Origin of Product |
United States |
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